molecular formula C9H10O5 B049532 Ethylgallate CAS No. 831-61-8

Ethylgallate

Cat. No. B049532
CAS RN: 831-61-8
M. Wt: 198.17 g/mol
InChI Key: VFPFQHQNJCMNBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to ethylgallate often involves solvothermal methods or Knoevenagel condensation reactions. For example, thiogallates have been prepared solvothermally in the presence of ethylenediamine, showcasing the versatility of synthesis methods in producing gallium-based compounds (Vaqueiro, 2006). Additionally, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation highlights the applicability of this reaction in creating compounds with ethyl groups and complex structures (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds can be determined through various analytical techniques, such as X-ray diffraction. This method has elucidated the structures of numerous compounds, revealing details such as coordination geometry and bond lengths, which are crucial for understanding the chemical behavior of compounds like ethylgallate (Chong et al., 1981).

Chemical Reactions and Properties

The reactivity of compounds related to ethylgallate can be influenced by their molecular structure. For instance, the coordination of ethylene groups to metal ions can result in significant changes in physical properties, as seen in the synthesis and analysis of copper(I) complexes with bis(ethylenedithio)tetrathiafulvalene (Kanehama et al., 2003). Such reactions underline the importance of molecular structure in determining chemical reactivity and properties.

Physical Properties Analysis

The physical properties of ethylgallate, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. The solvothermal synthesis of thiogallates, for instance, provides insights into the solubility and thermal stability of gallium-based compounds, which could be relevant for understanding ethylgallate's behavior (Vaqueiro, 2006).

Chemical Properties Analysis

Chemical properties, such as reactivity towards other compounds, acidity or basicity, and potential for forming complexes, can also be explored through the synthesis and analysis of related compounds. The creation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its evaluation for antimicrobial activities showcases the potential chemical interactions and applications of ethylgallate-like molecules (Kumar et al., 2016).

Scientific Research Applications

  • Ethylgallate plays a role in the solvothermal synthesis of new thiogallates, which are notable for their layered structures and the presence of covalently and hydrogen-bonded template molecules (P. Vaqueiro, 2006).

  • In medical research, Ethyl glucuronide (EtG) testing, which involves a derivative of ethyl alcohol, is emerging as a useful tool for monitoring healthcare professionals for alcohol use disorders (F. Wurst et al., 2005).

  • Ethylene glycol, another ethyl compound, is used in various industrial processes like energy, plastics, automobiles, and chemicals. Its synthesis is explored through different chemical systems (Hairong Yue et al., 2012).

  • Ethyl ferulate, with its antioxidant, neuroprotective, and anti-inflammatory activities, has potential uses in nutraceutical and pharmaceutical industries (F. Cunha et al., 2019).

  • Ethylgallane, an intermediate in the infrared laser-powered pyrolysis of triethylgallane, provides evidence for the existence of free monoalkylgallanes, which is significant in chemical research (Andrew S. Grady et al., 1991).

  • Ethyl p-trigallate, found in Koelreuteria paniculata Laxm, shows potential for protein tyrosine kinase (PTK) inhibition, which could have implications in medical research (Wenhan Lin et al., 2002).

  • Ethylgallate, along with quercitrin found in Dacryodes edulis leaves, exhibits good antibacterial effects, which could have applications in developing new antibacterial treatments (K. Ajibesin et al., 2011).

Safety And Hazards

Ethyl gallate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

ethyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPFQHQNJCMNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061195
Record name Ethyl gallate
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl gallate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ethyl gallate

CAS RN

831-61-8
Record name Ethyl gallate
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Record name Ethyl gallate
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Record name ETHYL GALLATE
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Record name Benzoic acid, 3,4,5-trihydroxy-, ethyl ester
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Record name Ethyl gallate
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Record name Ethyl 3,4,5-trihydroxybenzoate
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Record name ETHYL GALLATE
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Record name Ethyl gallate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 - 162 °C
Record name Ethyl gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
389
Citations
DO Odey, H Louis, DK Ita, HO Edet… - …, 2023 - Wiley Online Library
3,4,5‐trihydroxybenzlic acid (gallic acid) and its derivatives exist mostly as secondary metabolites of the phenol family found in plants. Herein, the interaction of gallic acid (GA), …
A Arsianti, H Astuti, DM Simadibrata… - Oriental Journal of …, 2018 - researchgate.net
This study is aimed to synthesize alkyl esters gallate and determine its in vitro antimalarial activity against parasite Plasmodium falciparum. Fourteen compounds of alkyl esters gallate …
Number of citations: 12 www.researchgate.net
KK Ajibesin, EE Essien… - African Journal of …, 2011 - pdfs.semanticscholar.org
… The most active fraction, ethyl acetate fraction, was purified through various chromatographic methods to obtain pure compounds identified by spectroscopic methods as ethylgallate …
Number of citations: 28 pdfs.semanticscholar.org
G Odontuya, T Oyunjargal, B Sukhkhuu, SY Ryu… - Planta …, 2009 - thieme-connect.com
… only kaempferol, quercetin, ethylgallate, gallic acid and … Ethylgallate demonstrated a great activity against the growth … Moreover, ethylgallate significantly inhibited the growth of Ef …
Number of citations: 0 www.thieme-connect.com
A Seeboth, D Lötzsch, E Potechius… - Chinese journal of …, 2006 - World Scientific
A series of thermochromic polypropylene foils were prepared by embedding various leuco dye-developer-solvent systems in the polymer matrix. Bisphenol A, laurylgallate, ethylgallate …
Number of citations: 49 www.worldscientific.com
M Yoshino, M Haneda, M Naruse, HH Htay, S Iwata… - Toxicology in vitro, 2002 - Elsevier
… 3) gallic acid with copper; (lane 4) ethylgallate with copper; (lane 5) propylgallate with copper; (… 2 showed potent reducing activity of gallate, ethylgallate, propylgallate and butylgallate. …
Number of citations: 88 www.sciencedirect.com
M INOUE, R Suzuki, N SAKAGUCHI, Z LI… - Biological and …, 1995 - jstage.jst.go.jp
… On the other hand, considering the facts that ethylgallate and tannic acid, an ethylester of gallic acid, show cytotoxicity and that decarboxylation of gallic acid induces cytotoxicity for …
Number of citations: 292 www.jstage.jst.go.jp
M Boto-Ordonez, M Urpi-Sarda… - Journal of agricultural …, 2013 - ACS Publications
… ethylgallate conjugates were tentatively identified. The peak at m/z 277 was identified as ethylgallate … two peaks at m/z 373 as ethylgallate glucuronides which also showed the typical …
Number of citations: 52 pubs.acs.org
RS Agarwal, K Mathur, M Goyal… - Indian Journal of …, 2018 - drugresearch.in
Mimosa hamata willd. is a flowering shrub of Mimosacae family which is used in various traditional medicines to cure various diseases. Mimosa hamata willd. and Mimosa pudicaare …
Number of citations: 1 drugresearch.in
M Urpi‐Sarda, M Boto‐Ordóñez… - …, 2015 - Wiley Online Library
… Resveratrol, ethylgallate and gallic acid metabolite groups in urine samples also resulted in being good predictors of wine intake (AUC>87%). However, lower values for metabolites …

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